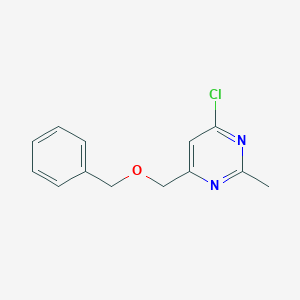

4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine

Description

4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a benzyloxymethyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in biological systems and pharmaceutical chemistry, serving as precursors to nucleic acids and as scaffolds for drug design . This compound is utilized in medicinal chemistry as a building block for synthesizing biologically active molecules, particularly in kinase inhibitor and antiviral drug development .

Properties

IUPAC Name |

4-chloro-2-methyl-6-(phenylmethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDIESCMBIHEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine typically involves:

- Construction of the pyrimidine core with appropriate substituents.

- Introduction of the methyl group at the 2-position.

- Chlorination at the 6-position.

- Installation of the benzyloxy methyl substituent at the 4-position via nucleophilic substitution or etherification.

This multi-step synthesis requires careful selection of reagents and conditions to achieve high yield and purity.

Preparation of 2-methyl-6-chloropyrimidine Core

A key intermediate is 4-chloro-2-methylpyrimidine or its thiopyrimidine analogues, which can be prepared by methylation followed by chlorination of pyrimidine derivatives.

Methylation of Pyrimidine Derivatives

- Starting from 2-thiouracil or related pyrimidine precursors, methylation at the 2-position is achieved using dimethyl sulfate as a methylating agent.

- Sodium hydroxide in aqueous solution acts as a base to facilitate methylation.

- Reaction parameters: temperature 15-25 °C, molar ratios of reagents carefully controlled to optimize yield.

- Post-reaction workup includes pH adjustment, filtration, washing, and drying to isolate 2-methylthiopyrimidine-4-one intermediates.

Chlorination to 4-chloro-2-methylpyrimidine

- The 2-methylthiopyrimidine-4-one intermediate is treated with a mixture of thionyl chloride and phosphorus oxychloride, using toluene as solvent and N,N-dimethylformamide as catalyst.

- Reaction temperature is maintained at 75-80 °C.

- The chlorination replaces the keto or thioketo group with chlorine at the 4-position, yielding 4-chloro-2-methylthiopyrimidine.

- The crude product is extracted, washed, dried, concentrated, and purified by distillation or recrystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylation | 2-thiouracil, dimethyl sulfate, NaOH, water, 15-25 °C | 2-methylthiopyrimidine-4-one |

| Chlorination | Thionyl chloride, phosphorus oxychloride, toluene, DMF, 75-80 °C | 4-chloro-2-methylthiopyrimidine |

This method improves safety and cost-effectiveness by replacing more hazardous methylating agents (e.g., bromomethane) and bases (e.g., sodium methoxide) with dimethyl sulfate and sodium hydroxide respectively.

Introduction of the Benzyloxy Methyl Group at the 4-Position

The benzyloxy methyl substituent is typically introduced via nucleophilic substitution on a suitable leaving group at the 4-position of the pyrimidine ring.

- Starting from 4-chloro-2-methylpyrimidine, the chlorine at position 4 is displaced by a benzyloxy methyl nucleophile.

- The benzyloxy methyl group can be introduced using benzyloxymethyl chloride or benzyloxymethyl bromide as alkylating agents.

- Reaction conditions often involve a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide) and a base such as potassium carbonate or sodium hydride to generate the nucleophile in situ.

- Temperature is controlled to optimize substitution without side reactions, typically between ambient and 80 °C.

- The product is purified by extraction, recrystallization, or chromatography.

Related Preparation Methodologies Informing the Synthesis

While direct procedures for this compound are scarce, analogous preparation methods for substituted pyrimidines provide insight:

These methods emphasize the importance of stepwise functionalization, use of composite solvents or catalysts, and controlled reaction conditions to obtain high purity pyrimidine derivatives.

Summary Table of Preparation Methods for Key Steps

Research Findings and Notes

- The use of composite solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhances solubility and reaction efficiency in pyrimidine synthesis.

- Chlorination employing mixed reagents such as thionyl chloride and phosphorus oxychloride improves yield and selectivity.

- Methylation with dimethyl sulfate is safer and more cost-effective compared to alkyl halides.

- The benzyloxy methyl group introduction requires careful control of nucleophilic substitution conditions to avoid side reactions.

- Purification by recrystallization from methanol or chromatographic techniques ensures high product purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyloxy group.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can result in various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine, exhibit significant antimicrobial properties. Studies have shown that modifications to the pyrimidine structure can enhance activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and DNA replication pathways, which are critical for bacterial survival and proliferation .

Anticancer Properties

Pyrimidines have also been explored for their anticancer potential. Compounds similar to this compound have been identified as inhibitors of key enzymes involved in cancer cell metabolism, such as glutaminase. Inhibition of glutaminase leads to reduced proliferation of tumor cells that rely heavily on glutamine for growth, making these compounds promising candidates for cancer therapy .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of pyrimidines and their biological activity is crucial for drug development. Structure-activity relationship (SAR) studies have been conducted to identify which modifications to the pyrimidine core enhance its efficacy and reduce toxicity. For instance, the introduction of various substituents at specific positions on the pyrimidine ring has been shown to significantly affect the compound's potency against target pathogens and cancer cells .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step procedures that allow for the introduction of various functional groups. Techniques such as nucleophilic substitution reactions and coupling reactions with amines or other nucleophiles are commonly employed. The ability to modify this compound through derivatization opens avenues for creating a library of analogs with diverse biological activities .

Case Studies

Case Study 1: Antitubercular Activity

In a study focused on developing new antitubercular agents, a series of pyrimidine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these derivatives, compounds structurally related to this compound demonstrated potent activity without cross-resistance to existing antituberculosis drugs, suggesting a novel mechanism of action .

Case Study 2: Anticancer Research

Another significant study investigated the efficacy of pyrimidine derivatives in inhibiting tumor growth in preclinical models. The results indicated that certain modifications to the pyrimidine structure resulted in enhanced potency against various cancer cell lines, highlighting the therapeutic potential of compounds like this compound in oncology .

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy methyl group and the chlorine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Key Observations:

Substituent Effects on Solubility: The benzyloxymethyl group in the target compound increases lipophilicity (logP ~2.8 estimated), whereas the dimethylamino group in SC-21860 enhances water solubility due to its polar tertiary amine . SC-21865’s pyrrolidinyl group introduces basicity (pKa ~9.5), enabling pH-dependent solubility and improved blood-brain barrier penetration .

Reactivity and Stability: Chlorine at the 6-position in all analogs confers electrophilic reactivity, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) . The benzyloxymethyl ether in the target compound is susceptible to hydrogenolysis, enabling deprotection during synthesis .

Biological Activity: SC-21860’s dimethylamino group has been linked to kinase inhibition (IC₅₀ ~50 nM for EGFR mutants) due to hydrogen bonding with ATP-binding pockets . Fused-ring analogs like 6-Benzyl-2,4-dichloro-pyrido[4,3-d]pyrimidine exhibit antiviral activity (EC₅₀ = 0.8 µM against HIV-1) via interaction with reverse transcriptase .

Biological Activity

4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a benzyloxy group and chlorine substitution, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Chemical Name : this compound

- CAS Number : 1646317-52-3

- Molecular Formula : C12H12ClN2O

- Molecular Weight : 236.68 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound exhibits activities that may be relevant for treating diseases such as cancer and infections. Below is a summary of the key findings from recent research.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity.

Case Studies and Experimental Data

-

Anticancer Activity :

- In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .

- A study conducted on HeLa cells showed that the compound induced apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

-

Antimicrobial Properties :

- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 50 | Disruption of cell membrane integrity |

| Enzyme Inhibition | Various Kinases | 10-20 | Competitive inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.